

butamirate citrate clinical efficacy in carcinoma cough

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Compound Focus: Butamirate

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Clinical Efficacy Comparison for Carcinoma Cough

The table below summarizes findings from clinical studies on **butamirate** citrate and other antitussives for cancer-related cough.

Intervention	Study Design & Population	Efficacy Findings	Key Comparisons
Butamirate Citrate [1] [2]	5-day treatment, 60 patients with irritative or chronic cough (including 14 with carcinoma). Double-blind, randomized vs. clobutinol.	Significant improvement in cough severity/frequency ($p < 0.001$). Significantly better effect on cough frequency in carcinoma subgroup ($p = 0.026$).	Superior to clobutinol for cough frequency in carcinoma patients.
Opioids (e.g., Codeine, Morphine) [2]	Various studies in patients with lung cancer.	Some indication of positive effect, but evidence is of low quality.	Butamirate is suggested as a first-step pharmacological option before opioids [3].

Intervention	Study Design & Population	Efficacy Findings	Key Comparisons
Other Peripherally-Acting Antitussives (e.g., Levodropropizine) [2]	Various studies in patients with lung cancer.	Some indication of positive effect, but evidence is of low quality.	Suggested as an option for opioid-resistant cough, alongside butamirate [3].
Brachytherapy [2]	Eight studies in selected patients with endobronchial disease.	Shown to improve cough.	An invasive option for localized endobronchial disease where other treatments are not indicated.

Detailed Experimental Protocols

For independent verification and further research, here are the methodologies from key clinical studies.

Clinical Trial: Butamirate vs. Clobutinol [1]

- **Objective:** To compare the antitussive activity of **butamirate** citrate linctus versus clobutinol syrup.
- **Design:** A double-blind, randomized study.
- **Participants:** 60 patients with either irritative cough due to seasonal respiratory disorders or chronic cough of any etiology, including carcinoma.
- **Intervention:** Patients were treated for 5 days with either **butamirate** citrate linctus or clobutinol syrup at a dose of 3 tablespoons daily.
- **Outcome Measures:**
 - **Primary:** Reduction in the severity and frequency of cough.
 - **Secondary:** Global opinion of the physician.
- **Assessment Method:** Efficacy was assessed based on clinical evaluation of cough parameters and physician's global opinion.

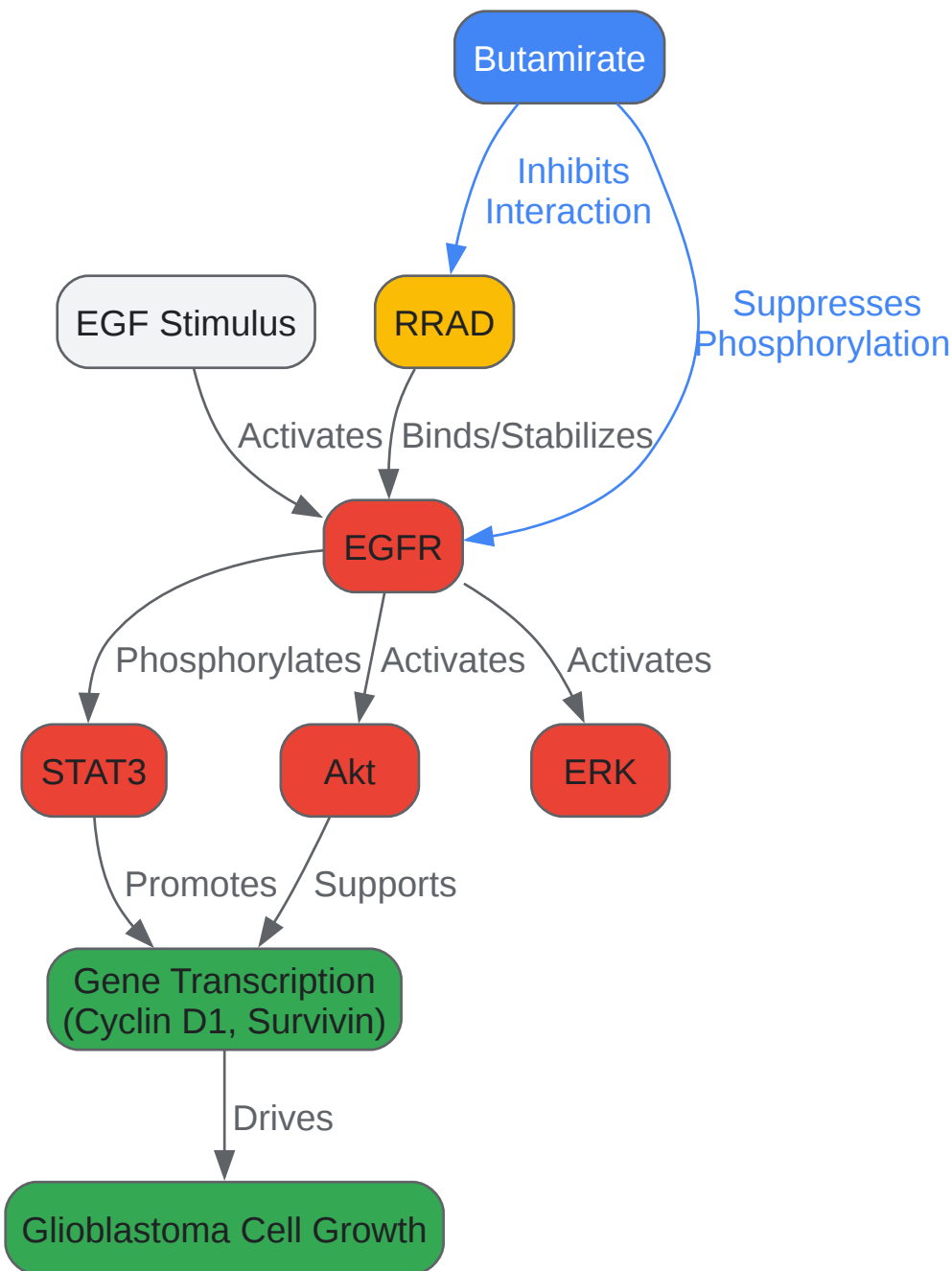
Capsaicin Challenge Trial [4]

- **Objective:** To evaluate the effects of **butamirate** and dextromethorphan on capsaicin-induced cough in healthy volunteers.
- **Design:** Randomized, placebo-controlled, six-way crossover study.
- **Participants:** 34 healthy adult volunteers.
- **Intervention:** Single doses of dextromethorphan (30 mg), four different doses of **butamirate** (22.5 mg, 45 mg, 67.5 mg, 90 mg), and placebo.
- **Outcome Measures:**
 - **Primary:** Area under the curve (AUC(0,12h)) of log₁₀ C₅ (concentration of capsaicin eliciting 5 coughs).
 - **Secondary:** AUC for log₁₀ C₂ and other time intervals; pharmacokinetic parameters.
- **Cough Challenge Protocol:** Capsaicin challenge was performed at baseline and several time points post-dosing using a nebulizer controlled by a dosimeter, following ERS guidelines. The number of coughs was counted for 15 seconds after each challenge.

Mechanism of Action and Emerging Research

Butamirate citrate is a non-narcotic, centrally acting antitussive that inhibits the cough center in the medulla oblongata [5] [6]. It also possesses peripheral anti-inflammatory and bronchodilatory properties [6].

Interestingly, a 2021 drug repurposing study identified **butamirate** and oxelaidin as potent inhibitors of glioblastoma (GBM) cell growth [7]. The proposed mechanism involves the suppression of the **EGFR/STAT3 signaling pathway**, which is frequently overactive in high-grade gliomas. The study suggests these antitussives may achieve this by interacting with **RRAD (Ras-related associated with diabetes)**, a GTPase that facilitates STAT3 activation, leading to downregulation of cyclin D1 and survivin, and ultimately suppressing tumor growth [7]. This signaling relationship is illustrated below.



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*Figure 1: Proposed Anti-Tumor Mechanism of **Butamirate** in Glioblastoma. **Butamirate** is suggested to inhibit the RRAD-mediated activation of the EGFR/STAT3 signaling pathway, leading to suppressed transcription of pro-growth genes and reduced glioblastoma cell growth [7].*

Conclusion and Evidence Evaluation

In summary, clinical evidence supports the use of **butamirate** citrate for symptomatic relief of carcinoma-related cough, with one trial showing a significant advantage over clobutinol in reducing cough frequency [1]. Guidelines suggest it as a first-line demulcent option [3]. Preclinical data also reveals a promising, novel anti-tumor mechanism via RRAD/STAT3 pathway inhibition [7].

When evaluating this evidence, please consider:

- **Evidence Strength:** The direct clinical evidence for **butamirate** in carcinoma cough, while positive, is based on a small subgroup analysis (n=14) from a 1990 trial [1]. The broader evidence base for all cough interventions in cancer is considered low-quality [2].
- **Efficacy in Healthy Models:** **Butamirate** did not show significant efficacy in a capsaicin-induced cough model in healthy volunteers, though formulation issues were noted as a potential cause [4]. This highlights the difference between pathological and induced cough models.
- **Emerging Research:** The anti-glioblastoma findings are preclinical (in vitro and mouse models) and warrant further investigation in clinical trials to establish therapeutic relevance in humans [7].

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